N-[4-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine
N-[4-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0804531
InChI:
InChI=1S/C17H17Cl2NO2/c1-3-8-22-16-7-4-12(9-17(16)21-2)11-20-13-5-6-14(18)15(19)10-13/h3-7,9-10,20H,1,8,11H2,2H3
SMILES:
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl)OCC=C
Molecular Formula:
C17H17Cl2NO2
Molecular Weight:
338.2 g/mol
N-[4-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine
CAS No.:
Cat. No.: VC0804531
Molecular Formula: C17H17Cl2NO2
Molecular Weight: 338.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17Cl2NO2 |
|---|---|
| Molecular Weight | 338.2 g/mol |
| IUPAC Name | 3,4-dichloro-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]aniline |
| Standard InChI | InChI=1S/C17H17Cl2NO2/c1-3-8-22-16-7-4-12(9-17(16)21-2)11-20-13-5-6-14(18)15(19)10-13/h3-7,9-10,20H,1,8,11H2,2H3 |
| Standard InChI Key | MOWWFPYFBYXANJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl)OCC=C |
| Canonical SMILES | COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl)OCC=C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator